molecular formula C18H16N4O2S3 B256761 N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B256761
M. Wt: 416.5 g/mol
InChI Key: JMNDDYJEKGENPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, also known as DTT-001, is a novel small molecule drug candidate. It has been developed for the treatment of various types of cancer, including lung cancer, breast cancer, and colon cancer.

Mechanism of Action

The exact mechanism of action of N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood. However, it is known to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This results in the depletion of intracellular pyrimidine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been shown to modulate the immune system, leading to increased anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to synergize with other anti-cancer drugs, which could lead to more effective treatment regimens. However, one limitation of N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection. Another direction is to optimize its formulation and delivery, to improve its bioavailability and efficacy. Furthermore, clinical trials are needed to evaluate the safety and efficacy of N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in humans, and to determine its potential as a cancer therapy.

Synthesis Methods

The synthesis of N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3-cyanothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-2-thiol to give the desired product, N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The overall yield of the synthesis is around 30%.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been extensively studied for its anti-cancer activity. In vitro studies have shown that N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In vivo studies have also demonstrated the anti-tumor activity of N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in xenograft models. Furthermore, N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been shown to have synergistic effects with other anti-cancer drugs, such as cisplatin and paclitaxel.

properties

Product Name

N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Molecular Formula

C18H16N4O2S3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16N4O2S3/c1-4-6-22-17(24)14-10(2)11(3)27-16(14)21-18(22)26-9-13(23)20-15-12(8-19)5-7-25-15/h4-5,7H,1,6,9H2,2-3H3,(H,20,23)

InChI Key

JMNDDYJEKGENPY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CS3)C#N)CC=C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CS3)C#N)CC=C)C

Origin of Product

United States

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